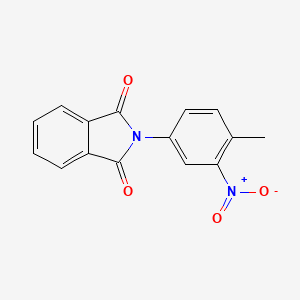![molecular formula C20H21N5O3 B5568929 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazole is a heterocyclic aromatic organic compound. It’s a part of a family of nitrogen-containing heterocycles that has aroused great interest due to its wide variety of biological properties . Isoxazole is another organic compound forming part of the azole family. It is a five-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of indazole derivatives often involves the reaction of hydrazines with 1,2-diketones or α-haloketones . Isoxazole rings can be synthesized through the reaction of α-hydroxy ketones or α-acetoxyketones and hydroxylamine .Molecular Structure Analysis
Indazole contains a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring . Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Indazole and its derivatives have been found to participate in a variety of chemical reactions, often leading to compounds with significant biological activity . Similarly, isoxazole and its derivatives are versatile intermediates in organic synthesis .Physical and Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or isoxazole derivative would depend on its particular substituents.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on pharmacokinetics and metabolism is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Studies on similar compounds have involved analyzing metabolites in biological samples (urine, blood, or tissue) to identify metabolic pathways and potential toxicities (Balani et al., 1995; Rutkowski et al., 2003). Such studies help in identifying the safety profile and therapeutic window of a compound.
Biological Effects and Mechanisms of Action
Understanding the biological effects and mechanisms of action is another critical area of research. This involves studying how the compound interacts with specific cellular targets, enzymes, or receptors and its effects on biological systems. For example, investigations into the effects of compounds on specific enzymes involved in disease pathways can provide insights into their therapeutic potential (Yuan et al., 2016).
Toxicology and Safety Studies
Toxicology and safety studies are essential to determine the adverse effects a compound might have on the body. This includes identifying any toxic metabolites that may be produced and assessing the compound's impact on various physiological systems. Such studies often involve both in vitro and in vivo methodologies to comprehensively evaluate safety profiles (Turteltaub et al., 1999).
Clinical Trials and Human Studies
For compounds with potential therapeutic applications, clinical trials and human studies are conducted to assess efficacy, safety, and tolerability in the intended patient population. This can involve pharmacokinetic studies to understand how the compound behaves in the human body, as well as efficacy trials to determine its therapeutic benefits (Schofield et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,6-dimethyl-N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-10(2)27-15-8-6-7-14-17(15)18(23-25(14)5)22-19(26)13-9-11(3)21-20-16(13)12(4)24-28-20/h6-10H,1-5H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHOCQREUJFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C4=C3C(=CC=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
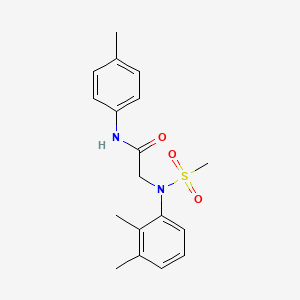
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
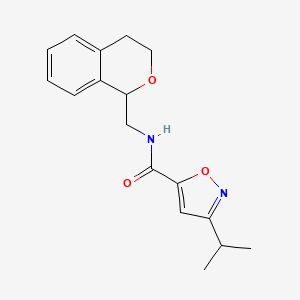
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)
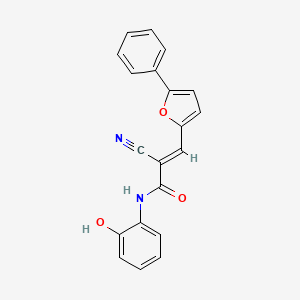
![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

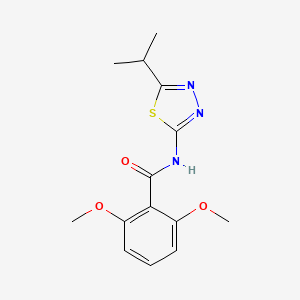
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)

